molecular formula C19H16BrClN2O3 B2364490 4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 361198-61-0

4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

カタログ番号: B2364490
CAS番号: 361198-61-0
分子量: 435.7
InChIキー: RBRQECKVZGPYJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound belonging to the pyrazoline derivatives. This compound features a pyrazolyl ring substituted with bromophenyl and chlorophenyl groups, along with a butanoic acid moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromophenylhydrazine and 2-chlorobenzaldehyde.

  • Reaction Steps: The hydrazine reacts with the aldehyde to form the pyrazolyl ring through a condensation reaction.

  • Conditions: The reaction is usually carried out in an acidic medium, often using acetic acid as a catalyst, and under reflux conditions to ensure completion.

Industrial Production Methods:

  • Scale-Up: The laboratory synthesis can be scaled up using industrial reactors, ensuring precise control over temperature and pH.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can occur at the bromo and chloro positions, often involving nucleophilic substitution mechanisms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Iodobenzene and chlorobenzene derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds similar to this one have shown promising results against glioma cell lines by inhibiting specific kinases involved in tumor growth.

Case Study:
In a study evaluating a series of pyrazole derivatives against glioma cells, one compound exhibited significant inhibition of glioma growth and was identified as a potent inhibitor of the AKT2 kinase pathway, which is crucial in glioma malignancy. This suggests that derivatives like 4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid could be explored further for their anticancer properties .

CompoundTarget KinaseEC50 (μM)Cell LineRemarks
4jAKT20.5GlioblastomaLow toxicity to non-cancerous cells

Kinase Inhibition

The compound has been studied for its ability to inhibit various kinases, which play critical roles in cancer signaling pathways. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes.

Research Findings:
In vitro assays have demonstrated that certain pyrazole derivatives can inhibit the activity of multiple kinases with low micromolar potency. This indicates a potential for developing targeted therapies using this compound as a lead structure .

Antimicrobial Activity

While primarily focused on anticancer applications, some pyrazole derivatives have also shown antimicrobial properties. This could open avenues for further research into their use as antibacterial or antifungal agents.

Anti-inflammatory Effects

Emerging evidence suggests that compounds with similar structures may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

作用機序

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

類似化合物との比較

  • 4-Bromophenylacetic Acid: Similar in structure but lacks the pyrazolyl ring.

  • 2-Chlorophenylhydrazine: Similar in the chlorophenyl group but lacks the bromophenyl group and pyrazolyl ring.

  • Pyrazole Derivatives: Other pyrazolyl compounds with different substituents.

Uniqueness: The presence of both bromophenyl and chlorophenyl groups on the pyrazolyl ring, along with the butanoic acid moiety, makes this compound unique and versatile in its applications.

This detailed overview provides a comprehensive understanding of 4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, highlighting its synthesis, reactions, applications, and mechanisms

生物活性

4-(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, also referred to as DQP-1105, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurology and pharmacology. The compound belongs to a class of pyrazole derivatives known for their diverse pharmacological properties.

Chemical Structure

The molecular formula for DQP-1105 is C20H18BrClN2O3C_{20}H_{18}BrClN_2O_3, with a molecular weight of 449.73 g/mol. The structure features a pyrazole ring, which is crucial for its biological activity, along with bromophenyl and chlorophenyl substituents that may influence its interaction with biological targets.

DQP-1105 has been identified as a selective antagonist for NMDA receptors containing GluN2C and GluN2D subunits. Research indicates that it exhibits approximately 50-fold selectivity over GluN2A and GluN2B subunits, making it a valuable tool for studying the roles of specific NMDA receptor subtypes in various neurological conditions such as Parkinson's disease and schizophrenia .

Table 1: Selectivity Profile of DQP-1105

Receptor TypeSelectivity
GluN2ALow
GluN2BLow
GluN2CHigh
GluN2DHigh

Anticonvulsant Properties

In preclinical studies, compounds similar to DQP-1105 have demonstrated anticonvulsant properties. For instance, derivatives like TP4 have shown significant elevation in seizure thresholds when administered in mice models. This suggests that DQP-1105 may also possess similar protective effects against seizures, enhancing the efficacy of traditional antiepileptic drugs like carbamazepine and valproate .

Case Studies

  • Study on NMDA Receptor Antagonism : A study focused on the pharmacological profile of DQP-1105 showed that it effectively inhibited NMDA receptor-mediated currents in HEK293 cells expressing GluN2C and GluN2D subunits. This was achieved through dose-dependent responses, confirming its potential as a therapeutic agent in conditions where NMDA receptor overactivity is implicated .
  • Anticonvulsant Efficacy : In a comparative analysis with classical antiepileptic drugs, TP4 (a related pyrazole derivative) was found to significantly enhance the anticonvulsant action of carbamazepine at specific dosages. This suggests that DQP-1105 could similarly enhance existing therapies through synergistic effects .

特性

IUPAC Name

4-[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O3/c20-13-7-5-12(6-8-13)16-11-17(14-3-1-2-4-15(14)21)23(22-16)18(24)9-10-19(25)26/h1-8,17H,9-11H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRQECKVZGPYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。